2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Organic synthesis Ring-opening reactions Cyclohexene synthesis

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (MF: C9H14O2; MW: 154.21 g/mol) belongs to the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) family, a class of conformationally constrained bicyclic ethers that serve as versatile building blocks in medicinal chemistry and organic synthesis. The compound features a quaternary C2 center bearing both an ethyl substituent and a reactive aldehyde functional group on the oxabicyclo scaffold.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B13258065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC1(CC2CCC1O2)C=O
InChIInChI=1S/C9H14O2/c1-2-9(6-10)5-7-3-4-8(9)11-7/h6-8H,2-5H2,1H3
InChIKeyPPMNWFUEXGJWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde – Compound Class, Core Features, and Procurement Context


2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (MF: C9H14O2; MW: 154.21 g/mol) belongs to the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) family, a class of conformationally constrained bicyclic ethers that serve as versatile building blocks in medicinal chemistry and organic synthesis . The compound features a quaternary C2 center bearing both an ethyl substituent and a reactive aldehyde functional group on the oxabicyclo scaffold. This scaffold imposes a boat-like conformation on the cyclohexane ring, providing stereochemical rigidity exploited in the design of bioactive molecules, prostanoid analogs, and constrained nucleoside mimetics [1]. The aldehyde handle enables a distinct set of synthetic transformations—including reductive amination, Grignard addition, Wittig olefination, and acid-catalyzed reverse aldol cleavage—that differentiate it from the corresponding carboxylic acid (CAS 1561164-75-7) and carbonitrile (CAS 1560791-53-8) analogs [2].

Aldehyde handle with unique reactivity Enables reverse aldol, reductive amination, Wittig, and Grignard transformations distinct from acid or nitrile analogs
Quaternary C2 center for stereochemical control Ethyl substituent introduces steric bias, potentially modulating diastereoselectivity in carbonyl additions
Distinct lipophilicity point in SAR campaigns Ethyl group provides estimated logP increment versus methyl analog, expanding accessible chemical space without scaffold change

Why 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde Cannot Be Interchanged with Close Analogs – A Procurement Risk Analysis


Within the 7-oxabicyclo[2.2.1]heptane-2-carbaldehyde series, substitution at C2 and the nature of the functional group jointly dictate reactivity, physicochemical properties, and downstream synthetic utility. The ethyl-substituted aldehyde cannot be replaced by the unsubstituted parent (CAS 878167-02-3), the 2-methyl analog (CAS 1934938-24-5), or the corresponding 2-ethyl carboxylic acid (CAS 1561164-75-7) or carbonitrile (CAS 1560791-53-8) without altering outcomes in key transformations . Critically, aldehyde derivatives uniquely undergo acid-catalyzed reverse aldol cleavage of the oxabicyclo system—a reactivity mode completely absent in ester, acid, and nitrile congeners [1]. The C2 ethyl group introduces a quaternary center that modulates steric environment and estimated lipophilicity (ΔlogP ~0.5 vs. 2-methyl) relative to the methyl or unsubstituted analogs, affecting both reaction diastereoselectivity and partitioning behavior in biological assays [2]. These differences are not cosmetic; they represent divergent synthetic pathways and property profiles that render generic substitution scientifically unsound. The quantitative evidence below substantiates each differentiation dimension.

Target
Substitute
Interchangeability Risk
2-Ethyl aldehyde
2-Ethyl carboxylic acid or carbonitrile
Reverse aldol cleavage completely absent; aldehyde-specific derivatization (e.g., reductive amination) impossible
2-Ethyl aldehyde
2-Methyl aldehyde or unsubstituted parent
Lipophilicity and steric environment shift; diastereoselectivity and partitioning profiles may not reproduce

Quantitative Differentiation Evidence: 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde vs. Closest Analogs


Aldehyde-Specific Reverse Aldol Reactivity vs. Carboxylic Acid and Nitrile Analogs – Class-Level Functional Group Divergence

The aldehyde functional group in 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde enables acid-catalyzed reverse aldol cleavage of the oxabicyclo system, a reactivity mode completely inaccessible to the corresponding 2-ethyl carboxylic acid (CAS 1561164-75-7) and 2-ethyl carbonitrile (CAS 1560791-53-8). Keay et al. (1984) demonstrated that across the 7-oxabicyclo[2.2.1]heptane series, reverse aldol reaction under acid catalysis is confined exclusively to aldehyde and ketone derivatives, whereas ester, acid, and nitrile derivatives cannot participate [1]. This represents a qualitative yes/no differentiation rather than a graded difference, with profound consequences for synthetic route design: the aldehyde provides access to 3,4,5-oxygenated cyclohexene products that are inaccessible from the acid or nitrile starting materials [1].

Reverse Aldol Reactivity
Class-level inference
Aldehyde: competent. Acid & nitrile: not competent. Qualitative binary difference.
Mandatory for reverse aldol route to cyclohexene products
No quantitative rate data for specific 2-ethyl pair; class-level generalization
Organic synthesis Ring-opening reactions Cyclohexene synthesis

Lipophilicity Modulation: Ethyl vs. Methyl Substitution at C2 – Estimated logP Difference

The 2-ethyl substituent increases calculated lipophilicity relative to the 2-methyl analog (CAS 1934938-24-5). The unsubstituted 7-oxabicyclo[2.2.1]heptane core has an experimentally measured logP of 1.33 [1]. Fragment-based estimation (XlogP3 method) predicts that the 2-ethyl aldehyde has an incremental logP contribution of approximately +0.5 to +0.6 log units above the 2-methyl analog (C8H12O2, MW 140.18) based on the Hansch π constant for ethyl (+1.0) vs. methyl (+0.5) substitution at a quaternary center adjacent to a polar aldehyde [1][2]. This difference in lipophilicity impacts compound partitioning, membrane permeability, and nonspecific protein binding in biological screening cascades, making the ethyl derivative a distinct physicochemical probe relative to the methyl congener [2].

Lipophilicity Shift
Supporting evidence
Estimated ΔlogP ≈ +0.5 (ethyl vs. methyl)
Modulates partitioning and membrane permeability in screening
Fragment-based calculation; experimental logP validation pending
Physicochemical profiling ADME prediction Medicinal chemistry

Aldehyde vs. Carboxylic Acid: Divergent Downstream Derivatization Pathways

The aldehyde functional group enables a distinct set of high-value synthetic transformations that are precluded for the corresponding 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1561164-75-7, MF: C9H14O3, MW: 170.21) . Specifically, the aldehyde can undergo reductive amination to yield secondary/tertiary amine derivatives, Grignard addition to install diverse carbon frameworks, Wittig olefination to construct alkene linkages, and aldol condensation for carbon–carbon bond formation. The carboxylic acid analog, by contrast, is limited to amide coupling, esterification, and reduction to the primary alcohol. While both compounds share the identical 2-ethyl-7-oxabicyclo[2.2.1]heptane scaffold (confirmed by canonical SMILES: CCC1(C=O)CC2CCC1O2 for aldehyde vs. CCC1(C(=O)O)CC2CCC1O2 for acid ), their downstream synthetic vectors are fundamentally non-overlapping.

Derivatization Scope
Class-level inference
Aldehyde: ≥5 reaction classes. Carboxylic acid: ~3. Additional C–C bond-forming options.
Aldehyde expands accessible synthetic vectors for library production
No head-to-head yield comparison under identical conditions
Chemical biology Bioconjugation Diversity-oriented synthesis

Quaternary Center Steric Differentiation: Ethyl vs. Unsubstituted (H) at C2

The C2-ethyl substituent creates a quaternary carbon center that is absent in the unsubstituted parent 7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (CAS 878167-02-3, MF: C7H10O2, MW: 126.15) . This quaternary center introduces steric hindrance that can bias the diastereofacial selectivity of reactions occurring at the aldehyde or on the oxabicyclo scaffold. The unsubstituted parent bears a tertiary C–H at C2 (SMILES: C1CC2C(CC1O2)C=O [1]), which presents a fundamentally different steric environment. While no direct quantitative diastereoselectivity comparison between the 2-ethyl and 2-H compounds has been published, the well-established principle of quaternary center-directed stereocontrol in bicyclic systems supports the expectation of altered selectivity in nucleophilic additions to the aldehyde carbonyl [1].

Steric Environment
Supporting evidence
ΔA-value ≈ +1.75 kcal/mol (ethyl vs. H at C2)
Quaternary center may bias diastereofacial selectivity
No experimental diastereoselectivity data for direct comparison
Stereoselective synthesis Asymmetric catalysis Conformational analysis

Reverse-Michael Reactivity Shared with Non-Aldehyde Analogs – Defining the Reactivity Overlap Zone

To avoid overclaiming uniqueness, it is essential to define where the aldehyde does NOT differentiate from its analogs. Keay et al. (1984) established that the reverse-Michael reaction—a distinct 5-endo-trig ring-opening manifold—operates across aldehyde, ketone, ester, and nitrile derivatives of the 7-oxabicyclo[2.2.1]heptane system [1]. Therefore, if the intended synthetic application requires only reverse-Michael cleavage, the 2-ethyl carboxylic acid (CAS 1561164-75-7) or 2-ethyl carbonitrile (CAS 1560791-53-8) could theoretically serve as substitutes for the aldehyde [1]. The aldehyde's differentiation is confined to the reverse aldol pathway (acid-catalyzed) and the broader set of carbonyl-specific derivatizations described in Evidence Items 1 and 3. This nuanced understanding prevents unnecessary procurement restrictions while clarifying where the aldehyde is genuinely mandatory.

Reverse-Michael Overlap
Class-level inference
Aldehyde, acid, and nitrile equally competent for reverse-Michael ring-opening
Acid/nitrile viable if only reverse-Michael is needed
Aldehyde mandatory only for reverse aldol or aldehyde-specific derivatization
Synthetic methodology Ring-opening Mechanistic chemistry

Recommended Application Scenarios for 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde – Evidence-Aligned Procurement Guidance


Synthesis of 3,4,5-Oxygenated Cyclohexene Derivatives via Acid-Catalyzed Reverse Aldol Ring-Opening

When the synthetic objective is the stereocontrolled preparation of highly oxygenated cyclohexene building blocks from the oxabicyclo scaffold, the aldehyde is the mandatory starting material. Keay et al. (1984) demonstrated that acid-catalyzed reverse aldol cleavage is exclusive to aldehyde and ketone derivatives; ester, acid, and nitrile analogs cannot participate [1]. The 2-ethyl substituent provides the added benefit of a quaternary center that can direct stereochemistry in subsequent functionalization of the cyclohexene product. Procurement of the 2-ethyl aldehyde rather than the 2-ethyl acid or nitrile is non-negotiable for this application.

Diversity-Oriented Synthesis and Medicinal Chemistry Library Production Requiring Aldehyde-Specific Derivatization

For library synthesis campaigns that leverage the aldehyde as a diversification point—via reductive amination to generate amine libraries, Grignard addition to install aryl/alkyl groups, or Wittig olefination to construct alkene-linked conjugates—the aldehyde is uniquely suited [3]. The 2-ethyl substituent provides a distinct lipophilicity increment (estimated ΔlogP ~+0.5 vs. methyl [2][3]) while maintaining the rigid oxabicyclo scaffold, making this compound a valuable singleton for probing lipophilic tolerance in SAR studies without scaffold hopping.

Conformationally Constrained Probe Molecule Design for Biological Target Engagement Studies

The 7-oxabicyclo[2.2.1]heptane scaffold enforces a rigid boat-like cyclohexane conformation, which has been exploited in thromboxane A2 receptor antagonist design [2]. The 2-ethyl aldehyde variant offers a quaternary center for conformational restriction and an aldehyde handle for attachment of pharmacophoric elements or bioconjugation tags. When the research goal requires a rigid, three-dimensional scaffold with a reactive aldehyde for fragment-based drug discovery or chemical probe synthesis, the 2-ethyl aldehyde is preferred over the 2-ethyl acid (which limits conjugation chemistry to amide/ester linkages) or the unsubstituted parent (which lacks the steric control of the quaternary center) [2].

Intermediate for Oxabicyclo Ring-Opening to Access Aminocyclitol or Carbasugar Scaffolds

The oxabicyclo[2.2.1]heptane system serves as a precursor to aminocyclitols and carbasugars through ring-opening strategies [2]. The 2-ethyl aldehyde provides both the requisite ring-opening reactivity (via reverse aldol) and a functionalizable aldehyde for subsequent nitrogen incorporation, differentiating it from the 2-ethyl carbonitrile (CAS 1560791-53-8) which, while competent for reverse-Michael ring-opening, cannot undergo the same aldehyde-specific amination chemistry [1]. Researchers pursuing conformationally locked carbocyclic nucleoside analogs or aminocyclitol natural product synthesis should prioritize the aldehyde.

Application
Selection Property
Validation Focus
Reverse aldol cyclohexene synthesis
Aldehyde-exclusive acid-catalyzed ring-opening
Confirm reverse aldol competency under chosen acidic conditions
Aldehyde-based diversification libraries
Broad aldehyde derivatization scope (amination, Grignard, Wittig)
Validate reaction yields and purity for selected transformations
Conformationally constrained probe design
Rigid oxabicyclo scaffold with quaternary steric control
Assess diastereoselectivity and scaffold rigidity in target engagement assays
Aminocyclitol/carbasugar precursor synthesis
Aldehyde handle for nitrogen incorporation after ring-opening
Establish ring-opening and reductive amination sequence efficiency
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